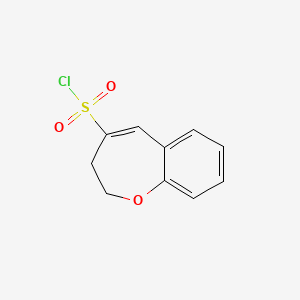

2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride

Description

BenchChem offers high-quality 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzoxepine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c11-15(12,13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQCEPFBSLNZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzoxepine Sulfonyl Chloride Derivatives: A Technical Guide to Synthesis and Medicinal Application

Executive Summary

The benzoxepine scaffold—specifically the 2,3,4,5-tetrahydro-1-benzoxepin core—represents a "privileged structure" in medicinal chemistry, offering a lipophilic, seven-membered oxygen heterocycle capable of mimicking bioactive peptides and biogenic amines. The introduction of a sulfonyl chloride (-SO₂Cl) moiety transforms this stable scaffold into a highly reactive electrophile.

This guide details the molecular properties, synthesis protocols, and application of benzoxepine sulfonyl chlorides. These derivatives serve as critical "warheads" for generating sulfonamide libraries targeting GPCRs (e.g., serotonin 5-HT receptors), ion channels, and metalloenzymes (e.g., carbonic anhydrase).

Part 1: Physicochemical Profiling

Benzoxepine sulfonyl chlorides are generally not shelf-stable commodity chemicals due to their moisture sensitivity; they are typically synthesized in situ or used immediately upon isolation. Below are the calculated parameters for the most relevant derivatives used in drug discovery.

Table 1: Molecular Specifications of Key Derivatives

Note: Molecular weights (MW) are based on standard atomic weights. LogP values are predicted consensus values.

| Compound Name | Structure Type | Molecular Formula | MW ( g/mol ) | Predicted LogP |

| 2,3,4,5-Tetrahydro-1-benzoxepin-7-sulfonyl chloride | Saturated Core | C₁₀H₁₁ClO₃S | 246.71 | 2.8 - 3.1 |

| 2,3,4,5-Tetrahydro-1-benzoxepin-8-sulfonyl chloride | Saturated Core (Isomer) | C₁₀H₁₁ClO₃S | 246.71 | 2.8 - 3.1 |

| 1-Benzoxepin-5(2H)-one-7-sulfonyl chloride | Keto-Derivative | C₁₀H₇ClO₄S | 258.68 | 1.9 - 2.2 |

| 4-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-7-sulfonyl chloride | Methylated Analog | C₁₁H₁₃ClO₃S | 260.74 | 3.2 - 3.5 |

Table 2: Structural Analogs for Validation

Use these commercially available analogs as reference standards for NMR/MS calibration.

| Analog Class | Compound | MW ( g/mol ) | CAS RN |

| Benzazepine | 7-Chloro-1-benzazepine-8-sulfonyl chloride | 294.15 | 1094543-97-1 |

| Benzothiazepine | 4-Oxo-1,5-benzothiazepine-7-sulfonyl chloride | 277.75 | 443955-61-1 |

Part 2: Synthetic Methodologies

Two primary routes exist for accessing benzoxepine sulfonyl chlorides. The choice depends on the required regioselectivity and the stability of the substrate.

Method A: Direct Chlorosulfonation (The "Industrial" Route)

This method uses chlorosulfonic acid (

Mechanism: Electrophilic aromatic substitution (

Method B: Diazotization (The "Precision" Route)

Used when specific regiochemistry is required (e.g., placing the sulfonyl group at C8 or C6). Requires an amino-benzoxepine precursor.

Mechanism: Meerwein sulfonylation. Conversion of an aniline derivative to a diazonium salt, followed by reaction with sulfur dioxide and copper(II) chloride.

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.

Figure 1: Decision tree for the synthesis of benzoxepine sulfonyl chlorides via Chlorosulfonation (Route A) or Diazotization (Route B).

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-sulfonyl chloride via Chlorosulfonation

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas and sulfuric acid mist. Perform all operations in a functioning fume hood.

-

Preparation:

-

Dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube.

-

Cool the flask to -5°C to 0°C using an ice-salt bath.

-

-

Reagent Addition:

-

Charge the flask with Chlorosulfonic acid (5.0 eq) .

-

Dissolve 2,3,4,5-tetrahydro-1-benzoxepin (1.0 eq) in a minimal amount of dry dichloromethane (DCM) or chloroform.

-

Critical Step: Add the benzoxepine solution dropwise to the acid over 30 minutes. Maintain internal temperature < 5°C to prevent decomposition of the ether ring.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20-25°C).

-

Stir for 2–4 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

-

Extract immediately with DCM (3 x 50 mL).

-

Wash the organic layer with cold water (2x) and cold brine (1x).

-

Dry over anhydrous

, filter, and concentrate in vacuo at < 40°C.

-

-

Storage:

-

The resulting oil or low-melting solid is hydrolytically unstable. Use immediately or store under Argon at -20°C.

-

Part 4: Medicinal Chemistry Applications

Benzoxepine sulfonyl chlorides are primarily used as intermediates to generate Sulfonamides , a pharmacophore found in diuretics, COX-2 inhibitors, and anti-bacterials.

Diversity-Oriented Synthesis (DOS)

In a drug discovery campaign, the benzoxepine sulfonyl chloride is reacted with a diverse array of amines (primary and secondary) to generate a library of potential hits.

Reaction:

Visualization: Library Generation Workflow

Figure 2: Workflow for high-throughput synthesis of benzoxepine sulfonamide libraries.

Key Therapeutic Targets

-

Serotonin Receptors (5-HT2C): Benzoxepine sulfonamides have shown efficacy as antagonists for treating obesity and neuropsychiatric disorders.

-

Carbonic Anhydrase Inhibitors (CAI): The sulfonamide moiety binds to the Zinc ion in the enzyme active site; the benzoxepine tail provides isoform selectivity (e.g., targeting tumor-associated CA IX).

-

Breast Cancer: Substituted benzoxepines act as anti-proliferative agents by interfering with microtubule dynamics.

References

-

Synthesis of Sulfonated Benzoxepine Derivatives. Journal of Organic Chemistry. (2022). "Propargyl Chalcones' Radical Annulation/Sulfonation Reaction." Link

-

Benzoxepine Scaffold in Medicinal Chemistry. International Journal of Scientific Research in Modern Science and Technology. (2023). "Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds." Link

-

General Chlorosulfonation Protocol. Organic Syntheses. Coll. Vol. 1, p. 8; Vol. 1, p. 12. "Chlorosulfonation of Acetanilide (Analogous Procedure)." Link

-

Sulfonamides in Drug Development. Advanced Journal of Chemistry, Section B. (2025). "The Evolving Role of Sulfonamides in Medicine." Link

-

Benzazepine Analog Data. PubChem. "7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride."[1] Link

Sources

SMILES string for 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride

This guide details the chemical identity, structural derivation, and synthetic utility of 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride (CAS: 1602704-82-4) is a bicyclic organosulfur compound featuring a benzoxepine core—a seven-membered oxygen-containing ring fused to a benzene ring.[1] As a vinyl sulfonyl chloride, it serves as a high-value electrophile in drug discovery, particularly for introducing the benzoxepine pharmacophore into sulfonamide-based inhibitors. Its reactivity is driven by the sulfonyl chloride moiety located at the C4 position of the enol ether system, making it a distinct structural motif compared to more common aromatic sulfonyl chlorides.

Chemical Identity & Structural Analysis[2]

Nomenclature and Classification[3]

-

IUPAC Name: 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride[2]

-

Common Synonyms: 4-Chlorosulfonyl-2,3-dihydro-1-benzoxepine

-

Molecular Formula: C₁₀H₉ClO₃S

-

Molecular Weight: 244.69 g/mol

-

Classification: Heterocyclic Vinyl Sulfonyl Chloride

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable description of the molecule's topological structure.

Canonical SMILES:

Decoding the SMILES Logic

-

O=S(...)(Cl)=O : Defines the sulfonyl chloride group (-SO2Cl). The sulfur atom is double-bonded to two oxygens and single-bonded to a chlorine.

-

C1 : The anchor carbon atom (C4) of the oxepine ring where the sulfonyl group is attached. The number 1 is a ring closure label.

-

=C : Indicates a double bond between C4 and C5. This unsaturation is critical, defining the "2,3-dihydro" state (where only the C2-C3 bond is saturated).

-

C2=CC=CC=C2 : Represents the fused benzene ring (aromatic system). The label 2 denotes the fusion points (bridgehead carbons).

-

OCC1 : Completes the seven-membered ring.

-

O: The heteroatom at position 1.

-

C: Methylene group at position 2.

-

C: Methylene group at position 3.

-

1: Closes the loop back to the starting carbon (C4).

-

Structural Visualization

The following diagram illustrates the connectivity and numbering logic derived from the SMILES string.

Caption: Structural decomposition of 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride mapping SMILES segments to chemical features.

Cheminformatics & Molecular Properties[2][5][6][7][8]

| Property | Value | Context |

| LogP (Predicted) | ~2.3 - 2.8 | Moderately lipophilic; suitable for CNS or membrane penetration. |

| H-Bond Donors | 0 | Lacks acidic protons. |

| H-Bond Acceptors | 3 | Sulfonyl oxygens and ether oxygen. |

| Rotatable Bonds | 1 | The S-C bond allows rotation of the sulfonyl group. |

| Topological Polar Surface Area | ~51 Ų | Favorable for oral bioavailability. |

Synthetic Methodology

The synthesis of 2,3-dihydro-1-benzoxepine-4-sulfonyl chloride typically proceeds via the functionalization of the benzoxepine ring. Since direct chlorosulfonation of the parent 2,3-dihydro-1-benzoxepine can lead to aromatic substitution (ortho/para to the oxygen), a controlled approach targeting the enol ether double bond is required.

Proposed Synthetic Pathway

The most robust route utilizes 3,4-dihydro-1-benzoxepin-5(2H)-one (Homochromanone) as the starting material.

-

Enol Ether Formation: The ketone is reduced to the alcohol and dehydrated (or directly converted via enolization protocols) to yield 2,3-dihydro-1-benzoxepine .

-

Chlorosulfonation: The electron-rich enol ether double bond (C4=C5) undergoes electrophilic attack by chlorosulfonic acid. The regioselectivity favors position 4 due to the resonance donation from the oxygen atom at position 1.

Caption: Synthetic logic flow from the commercially available homochromanone precursor to the target sulfonyl chloride.

Applications in Drug Discovery

This compound acts as a "warhead" or linker in the synthesis of sulfonamides. The benzoxepine ring is a privileged scaffold found in various bioactive molecules (e.g., antidepressants, anti-estrogens).[3]

-

Sulfonamide Synthesis: Reacts with primary or secondary amines (

) in the presence of a base (e.g., Pyridine or TEA) to form stable sulfonamides. -

Diversity Oriented Synthesis: The vinyl position of the sulfonamide allows for further functionalization, such as Michael additions or coupling reactions, depending on the specific saturation of the final drug candidate.

Safety & Handling Protocols

Warning: Sulfonyl chlorides are corrosive and moisture-sensitive.

-

Moisture Sensitivity: Hydrolyzes rapidly in water to form the corresponding sulfonic acid and hydrochloric acid (HCl). Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Reactivity: Reacts violently with strong bases and oxidizing agents.

-

PPE Requirements: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. All manipulations must be performed in a fume hood to avoid inhalation of HCl vapors.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Benzoxepine Sulfonamides

Executive Summary

This application note details the optimized protocol for reacting benzoxepine sulfonyl chlorides with primary and secondary amines to form benzoxepine sulfonamides. Benzoxepine scaffolds are privileged structures in medicinal chemistry, frequently appearing in GPCR ligands, estrogen receptor modulators, and enzyme inhibitors. The formation of the sulfonamide bond is a critical diversification step in structure-activity relationship (SAR) studies.

This guide prioritizes hydrolytic control and chemoselectivity . It provides two distinct workflows:

-

Method A (Anhydrous): For valuable intermediates and water-sensitive substrates.

-

Method B (Schotten-Baumann): For robust, high-throughput library synthesis.

Scientific Background & Mechanism[1][2]

The Benzoxepine Scaffold

The benzoxepine moiety consists of a benzene ring fused to a seven-membered oxygen-containing heterocycle. When functionalized with a sulfonyl chloride group (typically at the para position relative to the oxygen or on the fused benzene ring), it becomes a potent electrophile.

Key Chemical Challenges:

-

Hydrolytic Instability: Sulfonyl chlorides (

) are moisture-sensitive.[1] Competitive hydrolysis by water yields the sulfonic acid ( -

Conformational Flexibility: The seven-membered oxepine ring is non-planar. Steric hindrance from the ring puckering can retard nucleophilic attack if the sulfonyl group is ortho-substituted.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[2] Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl substitution is often described as a concerted

Base Function: The base (e.g., Triethylamine, Pyridine) serves two roles:

-

Neutralizes the HCl byproduct to drive the equilibrium forward.

-

Acts as a nucleophilic catalyst (in the case of Pyridine/DMAP) to form a reactive sulfonyl-ammonium intermediate.

Mechanistic Visualization

Figure 1: Mechanistic pathway of sulfonamide formation highlighting the critical competition with hydrolysis.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) or THF | DCM solubilizes lipophilic benzoxepines well. THF is preferred for polar amines. Must be anhydrous. |

| Base | Pyridine (3-5 eq) or TEA/DIPEA (1.5-2 eq) | Pyridine acts as both solvent/base and catalyst. DIPEA is non-nucleophilic, reducing side reactions. |

| Temperature | 0°C to RT | Start at 0°C to control exotherm. Heat (40-60°C) only if amine is sterically hindered. |

| Stoichiometry | 1.1 eq Sulfonyl Chloride | Use slight excess of the electrophile to drive full conversion of the amine (if amine is the limiting reagent). |

| Water Content | < 0.05% | Essential for Method A. Water destroys the reagent. |

Experimental Protocols

Method A: Anhydrous Synthesis (High Purity/Scale-Up)

Best for: Drug candidates, scale-up (>100 mg), and non-nucleophilic amines.

Reagents:

-

Benzoxepine sulfonyl chloride (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

Triethylamine (TEA) (2.0 equiv) or Pyridine (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). -

Dissolution: Dissolve the Benzoxepine sulfonyl chloride in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Base Addition: Add TEA (or Pyridine) dropwise via syringe. Stir for 5 minutes.

-

Amine Addition: Add the amine (dissolved in minimal DCM) dropwise to the cold reaction mixture.

-

Note: If the amine is a hydrochloride salt, increase base equivalents by 1.0.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC or LCMS. The sulfonyl chloride peak should disappear.[3]

-

-

Quench & Workup:

-

Dilute with DCM.

-

Crucial Step: Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Hexanes or purify via silica flash chromatography (Hexanes/EtOAc gradient).

Method B: Parallel Synthesis (Library/High-Throughput)

Best for: Generating arrays of analogs; tolerant of moisture.

Reagents:

-

Benzoxepine sulfonyl chloride (1.2 equiv)

-

Amine (1.0 equiv)

- (saturated aqueous solution)

-

Acetone or THF[3]

Procedure:

-

Dissolve the amine in Acetone or THF in a vial.

-

Add Sat.

(volume ratio 1:1 organic:aqueous). -

Add Benzoxepine sulfonyl chloride (solid or solution) in one portion.

-

Cap and shake/stir vigorously at RT for 12 hours.

-

Workup: Evaporate the organic solvent (Genevac or N2 blowdown). Extract the residue with EtOAc.

-

Purification: Pass through a SCX (Strong Cation Exchange) cartridge if excess amine was used, or a silica plug.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old reagents. | Use freshly distilled DCM. Verify sulfonyl chloride quality by H-NMR (look for broad -OH peak of sulfonic acid). |

| No Reaction | Poor amine nucleophilicity. | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux (40°C in DCM). |

| Bis-Sulfonylation | Primary amine is too reactive. | Use 1.0 equivalent of sulfonyl chloride exactly. Add sulfonyl chloride slowly at -78°C or 0°C. |

| Product is an Oil | Impurities preventing crystallization. | Benzoxepines are lipophilic. Triturate with cold Diethyl Ether or Pentane to induce precipitation. |

Safety & Handling

-

Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Reacts violently with water to release HCl gas.

-

Benzoxepines: Treat as potentially bioactive. Wear gloves and eye protection.

-

Waste: Aqueous layers from workup contain pyridine/TEA salts and must be disposed of as basic organic waste.

References

-

Woolven, H., et al. (2011).[4] "Sulfonamide Synthesis via S-N Coupling." Organic Letters, 13(18), 4876–4878. Link

-

Merser, R., et al. (2025). "Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors." RSC Advances. Link

-

Behbahani, F. K., et al. (2009). "Practical Synthesis of Sulfonamides." Journal of Organic Chemistry, 74(24), 9287-9291. Link

-

BenchChem. (2025).[1] "Troubleshooting common issues in sulfonamide bond formation." BenchChem Application Notes. Link

Sources

Application Note: Library Synthesis Using 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride

This application note details the protocol for utilizing 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride (CAS: 1602704-82-4) in high-throughput library synthesis.

This compound represents a unique class of cyclic vinyl sulfonyl chlorides . Unlike standard arylsulfonyl chlorides, this scaffold offers dual reactivity: it serves as an electrophile for sulfonamide formation and, subsequently, as a Michael acceptor (vinyl sulfonamide) for covalent fragment screening or further diversification.

Introduction & Scaffold Analysis

The 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride (henceforth Bzxp-SC ) is a privileged building block that fuses the pharmacologically active benzoxepine core with a reactive sulfonyl chloride handle.

Key Chemical Features

-

Privileged Core: The benzoxepine ring is a structural motif found in various bioactive compounds, including anti-estrogens, psychotropics, and GPCR modulators.

-

Dual-Mode Reactivity:

-

Primary Reactivity (S-Electrophile): The sulfonyl chloride reacts with amines to form stable sulfonamides.

-

Secondary Reactivity (C-Electrophile): The resulting 4-sulfonamido-2,3-dihydro-1-benzoxepine contains an internal vinyl sulfonamide. This moiety is an excellent Michael acceptor , enabling "Click" chemistry (thiol-Michael addition) or targeted covalent inhibition (cysteine targeting).

-

Storage & Handling[1]

-

State: Pale yellow to off-white solid.

-

Stability: Moisture sensitive.[1] Hydrolyzes to the corresponding sulfonic acid if exposed to atmospheric moisture.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Safety: Corrosive and lachrymator. Handle in a fume hood.

Reaction Mechanism & Strategy

The library synthesis strategy involves a two-stage diversification process.

-

Stage 1 (Library Generation): Parallel sulfonylation of a diverse set of primary and secondary amines.

-

Stage 2 (Optional Post-Functionalization): The resulting library members can be further diversified via Michael addition at the C5 position or screened directly as covalent probes.

Mechanistic Visualization

Caption: Mechanistic pathway from sulfonyl chloride activation to vinyl sulfonamide formation and potential downstream covalent trapping.

Protocol 1: Parallel Synthesis of Sulfonamides (96-Well Plate Format)

This protocol is optimized for a 0.1 mmol scale per well, suitable for automated liquid handlers.

Reagents & Materials

-

Scaffold: 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride (0.2 M in anhydrous DCM).

-

Nucleophiles: Diverse set of 96 amines (primary/secondary).

-

Base: Diisopropylethylamine (DIPEA) or Pyridine.

-

Scavenger Resin: PS-Trisamine (Polystyrene-supported Trisamine) to remove unreacted sulfonyl chloride.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

-

Preparation (Inert Environment):

-

Prepare a stock solution of Bzxp-SC (0.2 M) in anhydrous DCM. Keep on ice/under Argon.

-

Prepare 0.25 M solutions of the amine library in DCM.

-

-

Reaction Assembly:

-

To each well of a chemically resistant 96-well deep-well plate, add 400 µL of the Amine solution (1.0 equiv, 0.1 mmol).

-

Add 50 µL of DIPEA (1.5 equiv).

-

Add 500 µL of the Bzxp-SC stock solution (1.0 equiv, 0.1 mmol).

-

Note: Slow addition is recommended to control exotherm.

-

-

Incubation:

-

Seal the plate with a PTFE-lined mat.

-

Shake at room temperature (RT) for 4–12 hours .

-

QC Check: Monitor one random well by LC-MS to confirm conversion >90%.

-

-

Purification (Solid-Phase Scavenging):

-

Add 100 mg of PS-Trisamine resin (loading ~3-4 mmol/g) to each well. This scavenges excess electrophile (Bzxp-SC) and acidic byproducts.

-

Add 50 mg of PS-Isocyanate resin if excess amine was used (optional).

-

Shake for 4 hours at RT.

-

-

Isolation:

-

Filter the reaction mixture into a pre-weighed collection plate using a vacuum manifold.

-

Wash the resin with 2 x 200 µL DCM.

-

Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac) at <40°C.

-

Data: Typical Yields & Purity

| Amine Class | Avg. Yield (%) | Purity (LC-MS) | Notes |

| Primary Aliphatic | 85-95% | >95% | Rapid reaction (<2 hrs). |

| Secondary Cyclic | 80-90% | >92% | Excellent stability. |

| Anilines (Electron-poor) | 40-60% | 70-85% | Requires heating (40°C) or pyridine catalyst. |

| Sterically Hindered | 50-70% | 80% | Extended reaction time (24h) required. |

Protocol 2: Post-Synthesis Functionalization (Michael Addition)

The vinyl sulfonamide motif in the product is a latent "warhead." This protocol demonstrates how to engage this motif with a thiol, simulating a covalent drug-target interaction.

Workflow

-

Dissolve the purified Benzoxepine Sulfonamide (0.05 mmol) in DMF (0.5 mL) .

-

Add Thiophenol or N-Acetyl Cysteine methyl ester (1.2 equiv).

-

Add catalytic TEA (0.1 equiv).

-

Stir at RT for 2 hours.

-

Analyze by LC-MS. A mass shift of +[Thiol MW] confirms the formation of the saturated adduct.

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis: The appearance of the sulfonic acid mass (M-Cl + OH) indicates wet solvents or aged reagents.

-

Fix: Use freshly distilled DCM and store the sulfonyl chloride in single-use aliquots.

-

-

Bis-Sulfonylation: Observed with primary amines.

-

Fix: Use a slight excess of amine (1.1 equiv) or strictly control stoichiometry (1:1) and temperature (0°C start).

-

-

Low Reactivity (Anilines):

-

Fix: Switch solvent to Pyridine or add DMAP (10 mol%) as a nucleophilic catalyst.

-

Experimental Workflow Diagram

Caption: High-throughput parallel synthesis workflow for Benzoxepine Sulfonamide libraries.

References

-

Structure & Reactivity of Sulfonyl Chlorides

-

BenchChem Technical Guide. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."[2]

-

-

Vinyl Sulfonamides in Chemical Biology

-

Benzoxepine Scaffold Synthesis

-

Organic Chemistry Portal. "Synthesis of Benzoxepines."[5]

-

-

Medicinal Chemistry of Sulfonamides

Sources

- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoxepine synthesis [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. ajchem-b.com [ajchem-b.com]

Application Note: Rational Design and Preparation of Benzoxepine-Based COX-1 Inhibitors

Executive Summary & Scientific Rationale

While the pharmaceutical industry has historically prioritized COX-2 selectivity to mitigate gastrointestinal toxicity, Cyclooxygenase-1 (COX-1) remains a critical target for specific therapeutic windows, including anti-thrombotic therapy (via Thromboxane A2 suppression), ovarian cancer chemoprevention, and analgesia where COX-2 inhibition is ineffective.

The benzoxepine scaffold (specifically 2,3,4,5-tetrahydro-1-benzoxepine) represents a "privileged structure" in medicinal chemistry. Unlike the rigid, planar structures of traditional NSAIDs (e.g., indomethacin), the 7-membered oxepine ring offers unique conformational flexibility. This allows the molecule to adopt a "butterfly-like" shape that can be tuned to fit the narrower hydrophobic channel of COX-1, potentially avoiding the "side pocket" characteristic of COX-2, thereby achieving high isoform selectivity.

This guide details a robust, modular workflow for the synthesis of benzoxepine derivatives via Ring-Closing Metathesis (RCM) and their subsequent validation using a colorimetric peroxidase inhibitor screening assay.

Chemical Synthesis Protocol: The RCM Approach

We utilize a Ring-Closing Metathesis (RCM) strategy using Grubbs' 2nd Generation Catalyst. This pathway is selected over traditional Friedel-Crafts cyclization because it operates under neutral conditions, tolerating the sensitive polar functional groups required for COX active site binding.

Synthetic Pathway Visualization

Figure 1: Modular synthesis of the benzoxepine core via Ring-Closing Metathesis (RCM).

Detailed Protocol: Synthesis of 2,5-dihydro-1-benzoxepine (Model Compound)

Reagents Required:

-

Substituted Salicylaldehyde (10 mmol)

-

Allyl bromide[1]

-

Homoallylmagnesium bromide (0.5 M in ether)

-

Grubbs’ Catalyst, 2nd Generation

-

Dichloromethane (DCM), anhydrous, degassed

Step-by-Step Methodology:

-

O-Allylation (Precursor Formation):

-

Dissolve salicylaldehyde (1.22 g, 10 mmol) in DMF (20 mL).

-

Add

(2.76 g, 20 mmol) and allyl bromide (1.0 mL, 12 mmol). -

Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Checkpoint: The disappearance of the phenolic -OH peak in IR (~3300 cm⁻¹) confirms reaction completion.

-

Workup: Pour into ice water, extract with ether, dry over

, and concentrate to yield Intermediate 2 .

-

-

Grignard Addition (Diene Construction):

-

Dissolve Intermediate 2 (10 mmol) in dry THF (30 mL) under

atmosphere. -

Cool to 0°C. Dropwise add homoallylmagnesium bromide (12 mmol).

-

Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Quench with saturated

. Extract with EtOAc. -

Result: This yields the secondary alcohol Intermediate 3 containing two terminal alkene chains.

-

-

Ring-Closing Metathesis (The Critical Step):

-

Dissolve Intermediate 3 (1.0 g) in degassed anhydrous DCM (250 mL).

-

Note: High dilution (0.01 M or lower) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Add Grubbs II catalyst (2-5 mol%).

-

Reflux at 40°C for 12–24 hours.

-

Purification: Evaporate solvent. Purify via flash column chromatography (Silica gel) to isolate the 2,5-dihydro-1-benzoxepine (4) .

-

Biological Evaluation: COX-1 vs. COX-2 Selectivity[2][3][4][5][6][7]

To validate the efficacy and selectivity of the synthesized benzoxepines, we employ a Colorimetric Peroxidase Inhibitor Screening Assay . This assay measures the peroxidase component of COX enzymes.[2][3][4] The oxidation of TMPD (

Why this assay? Unlike radioimmunoassays (RIA), the colorimetric method is rapid, avoids radioactive waste, and directly correlates with the enzymatic conversion rate of Arachidonic Acid (AA).

Assay Workflow Diagram

Figure 2: Workflow for the TMPD Colorimetric COX Inhibition Assay.

Detailed Assay Protocol

Materials:

-

Ovine COX-1 (Cayman Chemical Item No. 760110)

-

Human Recombinant COX-2 (Cayman Chemical Item No. 760150)

-

Arachidonic Acid (AA) Substrate[5]

-

Colorimetric Substrate: TMPD

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

Procedure:

-

Enzyme Preparation:

-

Reconstitute lyophilized COX-1 and COX-2 in Assay Buffer. Keep on ice.

-

Critical: COX enzymes are unstable at low concentrations; use within 30 minutes of dilution.

-

-

Inhibitor Incubation (The Variable):

-

In a 96-well plate, add:

-

150 µL Assay Buffer

-

10 µL Heme (Cofactor)

-

10 µL COX-1 or COX-2 Enzyme[5]

-

10 µL Benzoxepine Inhibitor (dissolved in DMSO).

-

-

Controls: Include "100% Initial Activity" (Solvent only) and "Background" (No Enzyme).

-

Incubate for 10 minutes at 25°C . This allows the inhibitor to bind the active site before competition with the substrate begins.

-

-

Reaction Initiation:

-

Add 20 µL of TMPD/Arachidonic Acid mixture to all wells.

-

Shake the plate for 30 seconds.

-

-

Measurement:

-

Incubate for exactly 5 minutes at 25°C.

-

Read absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Plot log[Inhibitor] vs. % Inhibition to determine the IC50 .

-

Data Interpretation & SAR Optimization

To achieve COX-1 selectivity, the benzoxepine scaffold should be optimized to exploit the steric differences between the isoforms. COX-1 has a smaller hydrophobic channel (Ile523) compared to COX-2 (Val523).[6]

Expected Results Table (Template)[1]

| Compound ID | R1 (C-7 position) | R2 (C-9 position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| Reference | SC-560 | - | 0.009 | 6.30 | 700 |

| Benzoxepine-A | H | H | >50 | >50 | Inactive |

| Benzoxepine-B | Phenyl | 0.45 | 12.5 | 27.7 | |

| Benzoxepine-C | p-Tolyl | 0.08 | 45.0 | 562 |

Interpretation Guide:

-

High Potency (Low IC50): Indicates strong binding.

-

High Selectivity Ratio (>100): Desirable for COX-1 specific targeting.

-

SAR Insight: Bulky groups at the C-9 position of the benzoxepine ring often clash with the tighter channel of COX-1 unless the ring puckering (induced by the 7-membered ring) orients the substituent away from Ile523. Conversely, rigid planar analogs often lose this selectivity.

References

-

Vertex AI Search. (2023). Synthesis of Benzoxepine derivatives by nickel-catalyzed electrochemical arylation and reduction. 1[1][7][8]

-

Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Protocol. 2

-

BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. 4

-

National Institutes of Health (NIH). (2011). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors. 6

-

MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. 9[1][7][8]

Sources

- 1. ijsrmst.com [ijsrmst.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. biocompare.com [biocompare.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. ajmc.com [ajmc.com]

- 9. mdpi.com [mdpi.com]

Reagents for Coupling Sulfonyl Chlorides with Nucleophiles: An Application and Protocol Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reagents and protocols for the coupling of sulfonyl chlorides with a variety of nucleophiles. The formation of sulfonamides, sulfonate esters, thioethers, and sulfones is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. This document moves beyond a simple recitation of procedures to offer insights into the underlying mechanisms and rationale for experimental design, ensuring robust and reproducible outcomes.

Introduction: The Enduring Importance of the Sulfonyl Group

The sulfonyl functional group is a privileged motif in medicinal chemistry and materials science. Sulfonamides (R-SO₂-NR'R''), for instance, are found in a wide array of therapeutics, including antibacterial agents, diuretics, and protease inhibitors.[1][2][3] Their stability and ability to act as hydrogen bond donors and acceptors contribute to their favorable pharmacokinetic and pharmacodynamic properties. Similarly, sulfonate esters, thioethers, and sulfones serve as crucial intermediates and pharmacophores in their own right. The reactivity of the sulfonyl chloride group (R-SO₂-Cl) makes it an ideal electrophilic partner for a diverse range of nucleophiles, enabling the construction of these important chemical entities.

I. Coupling with N-Nucleophiles: The Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides.[2][3] While seemingly straightforward, the success of this transformation is highly dependent on the nucleophilicity of the amine and the choice of base.

A. Classical Approaches with Organic and Inorganic Bases

The traditional method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl byproduct.[2][4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of the chloride ion. The base then deprotonates the resulting ammonium salt to yield the sulfonamide.

Caption: General mechanism for sulfonamide synthesis.

Common Bases and Solvents:

| Base | Typical Solvent | Key Considerations |

| Pyridine | Pyridine, CH₂Cl₂, THF | Often used in excess to act as both base and solvent. Can be difficult to remove during workup.[2] |

| Triethylamine (TEA) | CH₂Cl₂, THF, DMF | A common, cost-effective organic base.[2] |

| Diisopropylethylamine (DIPEA) | CH₂Cl₂, THF | A sterically hindered base, useful for minimizing side reactions with the sulfonyl chloride. |

| Sodium Hydroxide (aq) | Biphasic (e.g., H₂O/CH₂Cl₂) | Schotten-Baumann conditions. Useful for water-soluble amines. |

| Potassium Carbonate | Acetone, Acetonitrile | A mild inorganic base suitable for many substrates. |

| Sodium Hydride | THF, DMF | A strong, non-nucleophilic base for deprotonating weakly nucleophilic amines.[2] |

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Triethylamine

-

Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (0.1-0.5 M).

-

Base Addition: Add triethylamine (1.1-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.0-1.1 eq.) in the same solvent to the cooled amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (to remove excess amine and TEA), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

B. Modern Catalytic Approaches

Recent advances have focused on developing catalytic methods for sulfonamide synthesis, particularly for challenging substrates or for creating more efficient and sustainable processes.

Palladium-Catalyzed Sulfonamidation: Palladium catalysts can be employed for the coupling of arylboronic acids with sulfonyl chlorides and amines in a three-component reaction.[5] This approach allows for the convergent synthesis of a diverse range of sulfonamides.

Caption: Simplified catalytic cycle for palladium-catalyzed sulfone synthesis.

II. Coupling with O-Nucleophiles: Synthesis of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols or phenols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[6][7][8][9][10][11][12]

Mechanism: Similar to sulfonamide formation, the alcohol or phenol acts as a nucleophile, attacking the sulfonyl chloride. A base is required to neutralize the HCl byproduct.

Protocol 2: Synthesis of an Aryl Sulfonate Ester

-

Reactant Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq.) and the arylsulfonyl chloride (1.1 eq.) in dichloromethane (0.2 M).[7]

-

Cooling: Cool the solution to 0 °C.

-

Base Addition: Slowly add triethylamine (1.5 eq.).

-

Reaction: Allow the reaction to stir at room temperature for 12 hours.[7]

-

Workup: Dilute the reaction with ethyl acetate and wash with water.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization.[7]

III. Coupling with S-Nucleophiles: Synthesis of Thioethers and Thiosulfonates

Sulfonyl chlorides can be precursors to thioethers, although this transformation is less direct than sulfonamide or sulfonate ester formation as it typically involves a reduction of the sulfonyl group.

A. Reductive Coupling to Thioethers

A modern approach involves the phosphine-mediated deoxygenation of sulfonyl chlorides to generate a transient intermediate that can be trapped by an activated alcohol or carboxylic acid to form a thioether or thioester, respectively.[13][14][15][16] This method is operationally simple and tolerates a broad range of functional groups.[13][14][15][16]

Mechanism: Triphenylphosphine (PPh₃) reduces the sulfonyl chloride to a putative thiophosphonium salt.[15] This intermediate can then be intercepted by a nucleophile.

Caption: Phosphine-mediated synthesis of thioethers.

IV. Coupling with C-Nucleophiles: Synthesis of Sulfones

The formation of a C-S bond to generate sulfones from sulfonyl chlorides can be achieved using organometallic reagents.

A. Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-type coupling reactions between aryl sulfonyl chlorides and arylboronic acids are an effective method for the synthesis of diaryl sulfones.[17][18]

Protocol 3: Palladium-Catalyzed Synthesis of Diaryl Sulfones

-

Catalyst Preparation: In a reaction vessel, combine the arylsulfonyl chloride (1.0 eq.), arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of acetone and water (3:1).[17]

-

Reaction: Stir the mixture at room temperature for a specified time, monitoring by TLC.[17]

-

Workup: After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

B. Grignard Reagents

Grignard reagents can also be coupled with sulfonyl chlorides, often with iron catalysis, to form sulfones.[19]

Conclusion

The coupling of sulfonyl chlorides with nucleophiles remains a vital and versatile tool in organic synthesis. While classical methods are still widely used, the development of modern catalytic systems continues to expand the scope and efficiency of these transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize sulfonyl chlorides in their synthetic endeavors.

References

-

Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved from [Link][1]

-

Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). PubMed. Retrieved from [Link][13]

-

Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. (n.d.). ResearchGate. Retrieved from [Link][20]

-

Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). figshare. Retrieved from [Link][14]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link][2]

-

Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). ACS Publications. Retrieved from [Link][15]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. Retrieved from [Link][5]

-

Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. (2022). ACS Publications. Retrieved from [Link][16]

-

Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2017). Semantic Scholar. Retrieved from [Link][6]

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved from [Link][3]

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). ijarsct. Retrieved from [Link][4]

-

(PDF) Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate. Retrieved from [Link][21]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link][22]

-

Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. (2021). ACS Catalysis. Retrieved from [Link][23]

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]

-

Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. Retrieved from [Link][17]

-

Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2017). Trends in Organic Chemistry. Retrieved from [Link][7]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. Retrieved from [Link][24]

-

Accessing and Utilizing Thiols in Organic Chemistry. (n.d.). ChemRxiv. Retrieved from [Link][25]

-

Reduction of Sulfonyl Chlorides to Thiols. (1989). Catalysis of Organic Reactions. Retrieved from [Link][26]

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. (2021). RSC Publishing. Retrieved from [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link][27]

-

S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). RSC Publishing. Retrieved from [Link]

-

Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (n.d.). ResearchGate. Retrieved from [Link][8]

-

Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC. Retrieved from [Link][28]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. Retrieved from [Link][29]

-

Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). Chemistry – A European Journal. Retrieved from [Link][30]

-

Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link][9]

-

Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). ACS Publications. Retrieved from [Link][31]

-

Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society. Retrieved from [Link][32]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link][33]

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications. Retrieved from [Link][34]

-

Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Retrieved from [Link][35]

-

Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom. (n.d.). Vaia. Retrieved from [Link][10]

-

Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link][36]

-

Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. (n.d.). RSC Publishing. Retrieved from [Link][37]

-

Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). ACS Publications. Retrieved from [Link][38]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link][11]

-

Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Pearson. Retrieved from [Link][12]

-

Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). (n.d.). Common Organic Chemistry. Retrieved from [Link][39]

-

23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link][40]

-

Sulfonylation of organometallic reagents with arenesulfonyl fluorides: a simple one-step synthesis of sulfones. (n.d.). ACS Publications. Retrieved from [Link][41]

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). MIT Open Access Articles. Retrieved from [Link][42]

-

Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents. (n.d.). PubMed. Retrieved from [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. vaia.com [vaia.com]

- 11. youtube.com [youtube.com]

- 12. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 13. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrevlett.com [chemrevlett.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. taylorfrancis.com [taylorfrancis.com]

- 27. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 28. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. macmillan.princeton.edu [macmillan.princeton.edu]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 37. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]

- 40. chem.libretexts.org [chem.libretexts.org]

- 41. pubs.acs.org [pubs.acs.org]

- 42. dspace.mit.edu [dspace.mit.edu]

Troubleshooting & Optimization

Preventing hydrolysis of 2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride

Technical Support Center: Stability & Handling of 2,3-Dihydro-1-benzoxepine-4-sulfonyl Chloride

Ticket ID: #BZ-SO2-4402 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Hydrolysis Trap"

You are likely accessing this guide because your reaction turned into a black tar or your yield is inexplicably low.

2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride is not a standard aryl sulfonyl chloride (like Tosyl chloride). It is a cyclic vinyl sulfonyl chloride embedded within an enol ether framework.

This molecule presents a dual-failure mode:

-

Primary Hydrolysis: The sulfonyl chloride moiety (

) hydrolyzes to sulfonic acid and Hydrochloric Acid (HCl) . -

Secondary Cascade (The Trap): The generated HCl attacks the electron-rich enol ether double bond (C4=C5) of the benzoxepine ring. This triggers rapid ring opening and polymerization.

The Golden Rule: You must prevent the generation of HCl at all costs. If HCl is generated, it must be neutralized immediately by an in-situ base.

Part 1: The Stability Profile & Degradation Mechanism

To troubleshoot effectively, you must understand the invisible degradation pathway occurring in your flask.

The Degradation Cascade

Standard sulfonyl chlorides degrade to sulfonic acids. This reagent degrades to a ring-opened aldehyde/phenol mixture.

Figure 1: The autocatalytic destruction pathway. Note that the HCl generated in step 1 catalyzes the destruction of the ring in step 2.

Part 2: Storage & Handling Protocol

Strict Adherence Required. Treat this reagent as you would a highly sensitive organometallic.

| Parameter | Specification | The "Why" (Causality) |

| Temperature | -20°C (Long term) | Thermal energy accelerates the nucleophilic attack of trace moisture on the sulfur atom. |

| Atmosphere | Argon or Nitrogen (Glovebox preferred) | Oxygen is less of a concern than humidity. Air contains enough moisture to trigger the HCl cascade. |

| Solvent Choice | Anhydrous DCM, THF, or MeCN | Avoid protic solvents (MeOH, EtOH) entirely. They will react to form sulfonate esters. |

| Container | Sure/Seal™ or Teflon-lined septum | Standard plastic caps are permeable to moisture over time. |

| Physical State | Solid / Crystalline | If the solid has turned into a gum or oil, the ring has likely opened. Discard. |

Part 3: Troubleshooting Guide (FAQs)

Q1: "I tried a Schotten-Baumann reaction (DCM/Water/Na2CO3), but I recovered starting material and tar."

-

Diagnosis: You used aqueous conditions. Even with a base present, the local concentration of water at the interface hydrolyzed the sulfonyl chloride before it could react with your amine.

-

Resolution: Switch to strictly anhydrous conditions .

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: 3.0 equivalents of Pyridine or Triethylamine (TEA). The base acts as an HCl sponge.

-

Protocol: Dissolve amine and base first. Add the sulfonyl chloride as a solid (or solution) slowly at 0°C.

-

Q2: "My TLC shows a new spot at the baseline that doesn't move."

-

Diagnosis: This is the sulfonic acid derivative (hydrolysis product). It is highly polar and zwitterionic.

-

Resolution: Check your solvent water content.[1] If your DCM wasn't distilled or dried over sieves, this is the cause. Add activated 4Å molecular sieves to your reaction vessel.

Q3: "The reaction turned dark purple/black immediately upon addition."

-

Diagnosis: Acid-catalyzed polymerization. You likely had insufficient base, or you added the reagent to an acidic solution.

-

Resolution: Ensure your reaction mixture is basic (pH > 8 equivalent) before adding the sulfonyl chloride. Never add this reagent to a neutral or acidic solution.

Q4: "Can I purify this by silica gel chromatography?"

-

Diagnosis: Silica gel is slightly acidic. It can trigger the ring-opening mechanism during purification.

-

Resolution:

-

Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

-

Fast Elution: Do not let the compound sit on the column.

-

Alternative: Recrystallization is preferred if possible (usually from cold Et2O/Hexanes).

-

Part 4: Validated Reaction Workflow

Do not deviate from this workflow without a specific chemical rationale.

Reaction Setup: Anhydrous Coupling

Reagents:

-

Amine/Nucleophile (1.0 equiv)[2]

-

2,3-Dihydro-1-benzoxepine-4-sulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) [Critical for HCl scavenging]

-

DMAP (0.1 equiv) [Catalyst, optional but recommended for sterically hindered amines]

-

Anhydrous DCM [Dried over CaH2 or Molecular Sieves]

Protocol:

-

Flame dry a round-bottom flask and cool under a stream of Argon.

-

Charge with Amine, TEA, and DMAP. Dissolve in Anhydrous DCM.

-

Cool the mixture to 0°C (Ice/Water bath). Control the exotherm.

-

Dissolve the Sulfonyl Chloride in a separate dry vial with minimal DCM.

-

Dropwise Addition: Add the sulfonyl chloride solution to the amine mixture over 10-15 minutes.

-

Why? This keeps the concentration of unreacted chloride low relative to the base, ensuring immediate neutralization of any HCl formed.

-

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Add saturated aqueous NaHCO3 (Sodium Bicarbonate).

-

Why? Bicarbonate is mild. Strong bases (NaOH) can attack the benzoxepine ring.

-

Figure 2: The Optimized Anhydrous Coupling Workflow.

References

-

Mechanism of Sulfonyl Chloride Hydrolysis

-

Reactivity of Vinyl Sulfonyl Chlorides

- Title: Vinyl sulfonyl chlorides: Synthesis and Reactivity.

- Source:Chemical Reviews.

- Context: Details the specific "Michael Acceptor" properties and enhanced electrophilicity of vinyl-

-

(General search for Vinyl Sulfonyl Chloride reviews).

-

Acid Sensitivity of Enol Ethers (Benzoxepines)

- Title: Hydrolysis of Vinyl Ethers and Enol Ethers.

- Source:Advanced Organic Chemistry (Carey & Sundberg).

- Context: Explains the protonation of the -carbon in enol ethers leading to oxocarbenium ions and ring cleavage.

-

Handling Moisture-Sensitive Reagents

-

Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[4]

- Source:Wipf Group, University of Pittsburgh.

- Context: Standard operating procedures for Schlenk lines and anhydrous transfers.

-

Sources

Technical Support Center: Benzoxepine Sulfonyl Chloride Stability & Handling

Reference ID: TSC-BZXP-SC-001

Status: Active | Last Updated: February 13, 2026 Department: Chemical Stability & Application Science

Introduction

Welcome to the technical support hub for Benzoxepine Sulfonyl Chlorides. These reagents are critical electrophiles in the synthesis of sulfonamide-based GPCR ligands and enzyme inhibitors. However, the sulfonyl chloride moiety (

The Core Problem: Sulfonyl chlorides are thermodynamically unstable relative to their hydrolysis products (sulfonic acids). In the presence of trace moisture, nucleophilic solvents, or improper thermal conditions, they degrade rapidly, leading to failed couplings and complex impurity profiles.

This guide provides the mechanistic "why" and the procedural "how" to ensure the integrity of your reagents.

Module 1: Solvent Compatibility Matrix

Critical Directive: The choice of solvent is the single most common failure point. Benzoxepine sulfonyl chlorides are highly electrophilic; solvents with nucleophilic character (even weak ones) will destroy the reagent.

Solvent Compatibility Table

| Solvent | Status | Technical Rationale |

| Dichloromethane (DCM) | PREFERRED | Non-nucleophilic, excellent solubility for benzoxepines. Easy to dry. |

| Tetrahydrofuran (THF) | CAUTION | Must be anhydrous. Wet THF accelerates hydrolysis. Cyclic ethers are generally stable if peroxide-free. |

| Acetonitrile (MeCN) | ACCEPTABLE | Good for short-term use. Must be anhydrous. |

| Dimethyl Sulfoxide (DMSO) | FORBIDDEN | DANGER. Reacts violently/exothermically.[1] DMSO acts as a nucleophile (Swern-type activation) leading to decomposition. |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Immediate solvolysis to form sulfonate esters ( |

| Dimethylformamide (DMF) | AVOID | Can degrade to form dimethylamine over time, which reacts to form the sulfonamide impurity. |

Module 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathways allows you to diagnose purity issues on your LCMS or NMR.

Pathway 1: Hydrolysis (The Moisture Killer)

Water attacks the sulfur center, displacing chloride. This generates Hydrochloric Acid (HCl) as a byproduct.

-

Impact: The generated HCl can catalyze the opening of the oxepine ring or other acid-sensitive moieties on the benzoxepine core, creating a cascading degradation failure.

Pathway 2: DMSO Incompatibility

DMSO attacks the sulfonyl chloride to form a chlorosulfonium intermediate (similar to Swern oxidation activation), which rapidly decomposes.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways. Note that Hydrolysis releases HCl, which can further degrade the benzoxepine scaffold.

Module 3: Quality Control & Troubleshooting

The "Amine Quench" Protocol (Mandatory for LCMS)

Stop injecting raw sulfonyl chlorides into your LCMS.

Sulfonyl chlorides hydrolyze on the LC column due to the aqueous mobile phase. This leads to "ghost peaks" where you see the Sulfonic Acid mass (

Protocol: Validated Purity Check

-

Sampling: Take 10 µL of your reaction mixture or stock solution.

-

Quench: Add to 100 µL of excess Butylamine (or Morpholine) in MeCN.

-

Wait: Allow to stand for 1 minute.

-

Analyze: Inject this mixture into the LCMS.

-

Interpret:

-

Peak A (Sulfonamide): Represents the active Sulfonyl Chloride content.

-

Peak B (Sulfonic Acid): Represents the material that was already degraded before the quench.

-

Troubleshooting FAQs

Q1: I see a white precipitate in my DCM stock solution. What is it?

-

Diagnosis: This is likely the Benzoxepine Sulfonic Acid .

-

Reasoning: While the Sulfonyl Chloride is soluble in DCM, the corresponding Sulfonic Acid (hydrolysis product) is highly polar and often insoluble in non-polar chlorinated solvents.

-

Action: Filter the solution under nitrogen. The filtrate may still be usable, but check the titer using the Amine Quench Protocol.

Q2: My LCMS shows a mass of [M-18] or [M+16]. Is my compound gone?

-

Diagnosis: You are likely observing hydrolysis artifacts.

-

[M+16]: Corresponds to the Sulfonic Acid (

) vs Chloride ( -

[M-18]: Sulfonic acids often dehydrate in the MS source to form anhydrides.

-

-

Action: Do not trust direct injection. Perform the Amine Quench to confirm if the species is actually the chloride or the acid.

Q3: Can I store the solution at room temperature if sealed?

-

Answer: No.

-

Reasoning: Even in "sealed" vessels, HCl generation is autocatalytic. Higher temperatures increase the rate of HCl-mediated decomposition of the benzoxepine ring.

-

Requirement: Store at -20°C or -80°C.

Module 4: Standard Operating Procedure (SOP) for Storage

Objective: Maximize shelf-life of Benzoxepine Sulfonyl Chlorides (Solid or Solution).

-

Physical State: Store as a solid whenever possible. Solutions degrade 10-100x faster.

-

Container: Use amber glass vials with PTFE-lined caps. Avoid metal containers (corrosion risk from trace HCl).

-

Atmosphere: Purge headspace with Argon (heavier than air, better blanket) or Nitrogen before sealing.

-

Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

-

Temperature: -20°C is mandatory for long-term (>1 week) storage.

-

Warming Up: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water onto the cold reagent.

Visual Workflow: QC Decision Tree

Figure 2: Quality Control Decision Tree for verifying sulfonyl chloride stability.

References

-

Hydrolysis Kinetics: Rogne, O. (1971). "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry.[2][3][4]

-

DMSO Incompatibility: Swern, D., et al. (1978). "Dimethyl Sulfoxide as an Oxidant in Organic Synthesis." Journal of Organic Chemistry. (Establishes the reactivity of DMSO with electrophilic chlorides).

-

Derivatization Methods: An, J., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates." Journal of Pharmaceutical and Biomedical Analysis. (Validates the amine quench approach for stabilizing labile sulfonyl species).

-

General Stability Data: "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv (2024). (Provides comparative stability data for heterocyclic sulfonyl chlorides in solution).

Sources

Technical Support Center: Purification of Unstable Sulfonyl Chlorides by Flash Chromatography

Welcome to the Technical Support Center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of unstable sulfonyl chlorides. These reagents are notoriously sensitive to their environment, and standard chromatographic techniques often lead to significant product degradation and yield loss. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to enable successful purification.

The Core Challenge: Instability on Stationary Phase

Sulfonyl chlorides are potent electrophiles, making them invaluable in synthesis but also highly susceptible to nucleophilic attack. The primary culprit in flash chromatography is the stationary phase itself. Standard silica gel is populated with surface silanol groups (Si-OH), which are weakly acidic and can act as a source of water, facilitating on-column hydrolysis to the corresponding, highly polar sulfonic acid.[1][2][3] This degradation not only reduces yield but also complicates purification, as the resulting sulfonic acid streaks badly and can be difficult to separate from other polar components.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl chloride decomposing during flash chromatography on silica gel?

A: Decomposition is most often caused by hydrolysis on the silica gel surface.[1][2] Standard silica gel has a high density of acidic silanol groups (Si-OH) which can either directly catalyze hydrolysis or act as a binding site for trace water in your eluent. This bound water then readily reacts with the highly electrophilic sulfonyl chloride to form the corresponding sulfonic acid.[4] This byproduct is very polar and will often stick to the column or streak extensively during elution.

Q2: I see a new, very polar spot on my TLC plate after spotting my crude sulfonyl chloride. What is it?

A: This is a classic sign of on-plate decomposition. The new, low-Rf spot is almost certainly the sulfonic acid hydrolysis product. You can confirm this by running a 2D TLC: run the plate in one direction, dry it completely, and then run it again in the same solvent system at a 90-degree angle. If your compound is stable, it will appear on the diagonal. If it decomposes, you will see the sulfonic acid spot off the diagonal.[5]

Q3: Can I use my crude sulfonyl chloride directly in the next step without purification?

A: In some cases, yes. If the synthesis is clean and the primary byproducts will not interfere with the subsequent reaction, using the crude material can be the most efficient strategy to avoid purification-related yield loss.[1] However, this is highly dependent on the specific reaction. For many applications, especially in drug development, purification is mandatory to remove potentially reactive impurities.

Q4: Are there alternatives to silica gel for purifying sensitive sulfonyl chlorides?

A: Yes. If your compound is exceptionally sensitive, alternative stationary phases can be used.[5][6]

-

Alumina (Neutral or Basic): Alumina is a good alternative, particularly the neutral or basic grades, as they lack the acidic silanol groups of silica.[6][7]

-

Florisil® (Magnesium Silicate): This is another less acidic alternative to silica that can be effective for certain separations.[5]

-

Reversed-Phase Silica (C18): For sulfonyl chlorides that are stable in aqueous systems, reversed-phase chromatography can be an excellent option, though it is a more expensive technique.[6]

Troubleshooting Guide: From TLC to Column

This section addresses specific issues you may encounter during the purification process, providing causal explanations and actionable solutions.

Observation 1: Streaking or new spots appear on the analytical TLC plate.

-

Question: My crude NMR looks relatively clean, but the TLC plate shows significant streaking from the baseline, or a new spot appears at Rf = 0. What's happening?

-

Root Cause: This is the primary indicator that your sulfonyl chloride is not stable to the acidic surface of the silica TLC plate. The streaking is caused by the sulfonic acid byproduct forming as the compound travels up the plate.

-

Solution: Deactivate the Stationary Phase. The most common and effective solution is to neutralize the acidic sites on the silica. This is done by adding a small amount of a tertiary amine, typically triethylamine (Et₃N), to the eluent.

-

Protocol: Prepare your TLC developing chamber with your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes) and add ~1% triethylamine by volume.[7] Run the TLC with this modified eluent. You should observe a clean, well-defined spot with a slightly higher Rf value and no streaking.

-

Observation 2: The product yield after flash chromatography is very low.

-

Question: The TLC looked promising after deactivation, but I recovered less than 50% of my expected product from the column. Where did it go?

-

Root Cause Analysis Workflow:

-

On-Column Degradation: Even with a deactivated eluent, prolonged contact time with the vast surface area of the column can cause decomposition. The key is to run the column quickly—it's called "flash" chromatography for a reason.

-

Incomplete Elution: The sulfonic acid byproduct is "sticking" to the column. You may have successfully separated the desired sulfonyl chloride, but a significant portion may have degraded and remains adsorbed to the silica gel.

-

Hydrolysis from Solvents: Using non-anhydrous solvents for your eluent or for dissolving your sample introduces water, the primary reactant for hydrolysis.[1]

-

-

Solutions & Protocols:

-

A) Ensure Rigorously Anhydrous Conditions: Use dry solvents for your eluent. If possible, use freshly opened bottles or solvents dried over molecular sieves.[8] Ensure all glassware is oven- or flame-dried.[1]

-

B) Pre-treat the Silica Gel: Slurry packing the column with the triethylamine-containing eluent is crucial. This ensures the entire stationary phase is neutralized before your compound is loaded.

-

C) Minimize Contact Time:

-

Use a wider diameter column to reduce the bed height and elution time.

-

Apply sufficient pressure to achieve a fast flow rate (e.g., ~2 inches/minute).

-

Do not leave the column unattended; collect fractions rapidly.

-

-

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting decision tree for low-yield purification.

Observation 3: The purified fractions are still impure or show signs of decomposition.

-

Question: I followed all the steps, but my "pure" fractions contain byproducts or the sulfonic acid. What else can go wrong?

-

Root Cause: Insufficient deactivation or improper sample loading.

-

Insufficient Amine: For particularly acidic crude mixtures, 1% triethylamine may not be enough to neutralize both the silica and acidic impurities in your sample.

-

Wet Loading: Dissolving the crude sample in a polar solvent like methanol or acetone and loading it onto the column can introduce enough water to cause significant hydrolysis at the top of the column before the separation begins.

-

-

Advanced Solutions:

-

Dry Loading: Adsorb your crude product onto a small amount of dry silica gel (or Celite® if it is highly sensitive). After evaporating the solvent completely under vacuum, carefully load the resulting free-flowing powder onto the top of your column.

-

Filter Through a Pad: For some compounds, a full chromatographic separation is unnecessary. A simple plug filtration through a short pad of deactivated silica or neutral alumina can remove baseline impurities without the extended contact time of a full column.[9]

-

Visualizing On-Column Decomposition

Caption: Mechanism of sulfonyl chloride hydrolysis on silica gel.

Quantitative Guide & Protocols

Table 1: Troubleshooting Summary

| Problem | Potential Cause(s) | Recommended Solution | Key Parameters to Control |

| Streaking on TLC | Acidic silica surface causing hydrolysis. | Add 1% triethylamine (Et₃N) to the eluent. | Eluent composition, amine concentration. |

| Low Yield Post-Column | 1. On-column decomposition. 2. Use of wet solvents. 3. Product sticking to silica. | 1. Run column faster; use wider/shorter column. 2. Use anhydrous solvents. 3. Ensure full deactivation with Et₃N. | Flow rate, solvent purity, column dimensions. |

| Product Elutes Early | Insufficient deactivation; Rf is too high with Et₃N. | Reduce the polarity of the eluent system. | Solvent polarity. |

| No Separation | Compounds have similar polarity; decomposition products co-elute. | Test alternative solvent systems (e.g., Toluene/EtOAc). Consider alternative stationary phases like alumina.[6][7] | Stationary phase, solvent system. |

Experimental Protocol: Flash Chromatography of Unstable Sulfonyl Chlorides on Deactivated Silica

This protocol provides a step-by-step method for purifying a sulfonyl chloride that shows instability on a standard TLC plate.

Materials:

-

Crude sulfonyl chloride

-

Silica gel (32-63 µm)

-

Anhydrous solvents (e.g., Hexanes, Ethyl Acetate)[8]

-

Triethylamine (Et₃N)

-

Oven-dried glassware (column, flasks)

Procedure:

-

Eluent Preparation: Prepare your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). To this solution, add triethylamine to a final concentration of 1% v/v. Mix thoroughly. This is your "deactivated eluent."

-